2-(5-Fluoropyrimidin-2-yl)but-3-yn-2-ol
Description
2-(5-Fluoropyrimidin-2-yl)but-3-yn-2-ol is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and a but-3-yn-2-ol moiety at the 2-position. This compound combines the structural features of pyrimidine—a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3—with an alkyne-alcohol functional group. Pyrimidine derivatives are widely studied for their biological activities, particularly in medicinal chemistry, where fluorination often enhances metabolic stability and binding affinity to target proteins .
The alkyne group in the but-3-yn-2-ol chain may contribute to unique reactivity, enabling click chemistry or serving as a synthetic handle for further derivatization. The hydroxyl group at the 2-position of the alkyne chain could also influence solubility and hydrogen-bonding interactions in biological systems.
Properties
Molecular Formula |
C8H7FN2O |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C8H7FN2O/c1-3-8(2,12)7-10-4-6(9)5-11-7/h1,4-5,12H,2H3 |
InChI Key |
YNOWFIXPYKSZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C1=NC=C(C=N1)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Fluorination : The 5-fluoro substitution is common in medicinal compounds (e.g., AZD1480) due to its electron-withdrawing effects, which improve binding to kinase domains .
- Pyridine vs. Pyrimidine : Pyridine derivatives (e.g., 5-Fluoro-3-iodopyridin-2-ol) lack the second nitrogen atom in the ring, altering electronic properties and biological target specificity .
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